molecular formula C6H10O3S B3053024 4-Hydroxythiane-4-carboxylic acid CAS No. 50289-21-9

4-Hydroxythiane-4-carboxylic acid

Cat. No.: B3053024
CAS No.: 50289-21-9
M. Wt: 162.21
InChI Key: FZYKJBAASYSRCW-UHFFFAOYSA-N
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Description

4-Hydroxythiane-4-carboxylic acid is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a six-membered organosulfur ring (thiane) substituted with both a hydroxyl group and a carboxylic acid functional group at the same carbon atom . This structure makes it a potential candidate for use as a carboxylic acid isostere, a strategy commonly employed in drug design to modify the physicochemical properties of lead compounds, such as their acidity, lipophilicity, and permeability . Replacing a carboxylic acid with a surrogate structure can help improve a molecule's profile by potentially enhancing its metabolic stability or its ability to cross biological membranes, while aiming to retain the biological activity . The compound is closely related to Tetrahydrothiopyran-4-carboxylic acid (CAS 89489-53-2), which shares the same core ring structure and carboxylic acid substituent . Researchers can utilize this compound as a versatile building block in organic synthesis or as a core scaffold for developing novel pharmacological tools. As with all compounds of this nature, specific applications and mechanisms of action are highly dependent on the research context and target system. Handling should be performed by qualified professionals in a laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxythiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYKJBAASYSRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222000
Record name Tetrahydro-4-hydroxy-2H-thiopyran-4-carboxylic acid
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Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-21-9
Record name Tetrahydro-4-hydroxy-2H-thiopyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50289-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-hydroxy-2H-thiopyran-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901222000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Hydroxythiane 4 Carboxylic Acid

Established Synthetic Pathways

Established synthetic routes to molecules like 4-hydroxythiane-4-carboxylic acid logically begin with a precursor ketone, in this case, thiane-4-one. The subsequent steps focus on building the characteristic α-hydroxy acid functionality.

Ring Formation Strategies

The core of the target molecule is the thiane (B73995), or tetrahydrothiopyran, ring. The synthesis of this heterocyclic scaffold can be achieved through several reliable methods, often starting from acyclic precursors.

One common strategy involves the cyclization of a linear hydrocarbon chain containing two terminal reactive groups with a sulfide (B99878) source. For instance, the reaction of a 1,5-dihalopentane with sodium sulfide is a classic method for forming six-membered sulfur-containing rings. A conceptually similar approach has been reported for the oxygen analog, tetrahydropyran, where bis(2-chloroethyl) ether is reacted with diethyl malonate to form the ring, which can then be further modified. ijprajournal.comgoogle.com

Table 1: Representative Ring Formation Strategies for Six-Membered Heterocycles

Precursor(s) Reagents Product Reference
1,5-Dihalopentane Na₂S Thiane General Knowledge

These methods provide access to the foundational thiane ring system, which can then be functionalized to introduce the required groups for the final product.

Introduction of Hydroxyl and Carboxyl Groups

With the thiane-4-one precursor in hand, the most direct and well-established method for installing both a hydroxyl and a carboxyl group on the same carbon is through a two-step cyanohydrin formation and subsequent hydrolysis sequence. youtube.comchemistrysteps.com

Cyanohydrin Formation : The reaction begins with the nucleophilic addition of a cyanide ion (⁻C≡N) to the electrophilic carbonyl carbon of thiane-4-one. chemistrysteps.comlibretexts.org This reaction is typically performed using hydrogen cyanide (HCN) with a catalytic amount of base, or more safely, by using a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) followed by an acidic workup. chemistrysteps.comyoutube.com This step creates a new carbon-carbon bond and forms the tetrahedral alkoxide intermediate, which is then protonated to yield 4-hydroxythiane-4-carbonitrile (a cyanohydrin). libretexts.org

Nitrile Hydrolysis : The resulting cyanohydrin intermediate is then subjected to hydrolysis to convert the nitrile group (-C≡N) into a carboxylic acid group (-COOH). This transformation can be achieved under either strong acidic or basic conditions, typically by heating the compound under reflux with an aqueous acid (like HCl) or base (like NaOH). chemistrysteps.comchemguide.co.uk Acid-catalyzed hydrolysis directly yields the final carboxylic acid, while base-catalyzed hydrolysis initially produces a carboxylate salt, which must then be neutralized with acid to furnish this compound. chemguide.co.uk

This two-step pathway is a powerful method for converting ketones into α-hydroxy acids. youtube.comchemistrysteps.com

Stereoselective and Enantioselective Synthetic Approaches

The this compound molecule itself is achiral. However, if the thiane ring contains substituents, the C4 carbon becomes a stereocenter, making stereoselective synthesis crucial. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is vital in pharmaceutical development where different enantiomers can have vastly different biological activities. nih.gov

For a prochiral ketone like a substituted thiane-4-one, the key to a stereoselective synthesis lies in the cyanohydrin formation step. The two faces of the carbonyl group are not equivalent, and a chiral reagent or catalyst can influence the cyanide ion to attack preferentially from one side.

Approaches to achieve this include:

Use of Chiral Catalysts : Chiral Lewis acids or other catalysts can coordinate to the carbonyl oxygen, creating a chiral environment that directs the incoming nucleophilic attack of the cyanide ion.

Enzymatic Reactions : Biocatalysts, such as certain oxynitrilase enzymes, are highly effective at catalyzing the enantioselective addition of cyanide to aldehydes and ketones under mild conditions. researchgate.net

These methods allow for the synthesis of specific stereoisomers of substituted α-hydroxy acids, a principle directly applicable to derivatives of this compound.

Novel Synthetic Routes and Process Optimization

Modern synthetic chemistry emphasizes not only the successful creation of molecules but also the efficiency, safety, and environmental impact of the process. This has led to the exploration of novel routes and optimization techniques, including the application of green chemistry principles and microwave-assisted synthesis.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. journals.co.za For the synthesis of this compound, several green principles can be applied, particularly in the nitrile hydrolysis step.

Traditional hydrolysis requires strong acids or bases, leading to significant salt waste upon neutralization and harsh conditions that may not be compatible with sensitive functional groups. umich.edu Greener alternatives include:

Biocatalytic Hydrolysis : The use of enzymes like nitrilases or a combination of nitrile hydratase and amidase can convert nitriles to carboxylic acids in a single step under mild, aqueous conditions (neutral pH, room temperature). researchgate.netjournals.co.za This approach is highly selective and avoids corrosive reagents and waste. researchgate.net

Near-Critical Water (NCW) Hydrolysis : Performing the hydrolysis in water at high temperatures (but below its critical point) can facilitate the reaction without the need for any acid or base catalyst, preventing the formation of salt byproducts. umich.edu

Photocatalytic Hydrolysis : This innovative method uses light energy and a photocatalyst, like titanium dioxide, to drive the hydrolysis reaction under mild conditions, reducing the reliance on harsh chemical reagents. ucdavis.edu

Table 2: Comparison of Nitrile Hydrolysis Methods

Method Conditions Advantages Disadvantages Reference
Acid/Base Hydrolysis Strong acid or base, heat Well-established, generally effective Harsh conditions, high salt waste chemguide.co.uk
Biocatalytic Hydrolysis Neutral pH, ambient temp., water High selectivity, environmentally benign Enzyme cost/availability, substrate specific researchgate.netjournals.co.za
Near-Critical Water High temperature water No catalyst needed, no salt waste Requires specialized high-pressure equipment umich.edu

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly less time than conventional heating methods. rsc.orgyoutube.com The technology works by using microwave irradiation to rapidly and efficiently heat polar molecules and ions within the reaction mixture. youtube.com

For the synthesis of this compound, microwave irradiation can be applied to dramatically shorten the time required for key steps:

Nitrile Hydrolysis : The hydrolysis of nitriles to carboxylic acids, which can take several hours under conventional reflux, can often be completed in a matter of minutes using microwave heating. researchgate.netcem.com Studies have shown the successful hydrolysis of various nitriles in water with alkali, achieving high yields in as little as 4 to 7 minutes. researchgate.net

Ring Formation : Cyclization reactions to form heterocyclic rings can also be significantly accelerated with microwave assistance. youtube.com

The use of microwave reactors allows for precise temperature control and can facilitate reactions under solvent-free conditions, further contributing to the principles of green chemistry. nih.gov

Due to the highly specific nature of the query, information regarding the one-pot synthesis of this compound is not available in the public domain. Scientific literature extensively covers a multitude of one-pot synthetic methodologies for various carboxylic acids and heterocyclic compounds. However, specific documented one-pot reaction sequences leading directly to this compound could not be identified in the current body of research.

General synthetic strategies for related structures, such as hydroxy- and thio-substituted cyclic compounds, often involve multi-step sequences. These may include the formation of a thiane ring, followed by functional group interconversions to introduce the hydroxyl and carboxylic acid moieties. A one-pot reaction, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, represents a more advanced and efficient synthetic approach. The development of such a method for this compound would require dedicated research to identify compatible reagents and reaction conditions that facilitate the sequential formation of the required bonds and functional groups in a controlled manner.

Given the absence of specific literature on this topic, a detailed discussion of one-pot synthetic methodologies, including research findings and data tables, cannot be provided at this time. Further research and development in synthetic organic chemistry may lead to the future publication of such methods.

Chemical Reactivity and Transformation Pathways of 4 Hydroxythiane 4 Carboxylic Acid

Carboxylic Acid Functional Group Reactions

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. msu.edu These reactions are central to the synthesis of various derivatives of 4-hydroxythiane-4-carboxylic acid.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a key class of reactions for carboxylic acids, involving the replacement of the hydroxyl portion of the carboxyl group with a nucleophile. khanacademy.org These reactions typically require activation of the carboxylic acid, as the hydroxyl group itself is a poor leaving group. msu.edu

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. numberanalytics.com A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. masterorganicchemistry.commasterorganicchemistry.com

For this compound, esterification would involve the reaction of its carboxylic acid group with an alcohol. For example, reaction with methanol (B129727) (CH₃OH) in the presence of an acid catalyst would yield methyl 4-hydroxythiane-4-carboxylate.

Reaction: this compound + Alcohol ⇌ Ester + Water

Catalyst: Strong acid (e.g., H₂SO₄, HCl) masterorganicchemistry.com

Another method for esterification is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). numberanalytics.com This method is advantageous for sensitive substrates that might not withstand the strongly acidic conditions of the Fischer esterification. numberanalytics.com

Table 1: Common Esterification Methods
MethodReagentsGeneral ConditionsReference
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄, HCl)Typically reflux, excess alcohol used to drive equilibrium masterorganicchemistry.commasterorganicchemistry.com
Steglich EsterificationAlcohol, DCC, DMAP (catalyst)Useful for sensitive substrates numberanalytics.com

Amides can be synthesized from carboxylic acids by reacting them with ammonia (B1221849) or a primary or secondary amine. libretexts.org However, the direct reaction of a carboxylic acid with an amine is often slow and requires high temperatures because the amine, being a base, will react with the carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. youtube.comlibretexts.org

To overcome this, the carboxylic acid is typically activated first. One common method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. libretexts.orglibretexts.org The resulting acyl chloride can then readily react with an amine to form the amide. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and the amine. libretexts.orgyoutube.com

For this compound, reaction with an amine (RNH₂) in the presence of a coupling agent would yield the corresponding N-substituted 4-hydroxythiane-4-carboxamide.

Direct Reaction: this compound + Amine → Ammonium Carboxylate Salt (requires heat to form amide) libretexts.org

Via Acyl Chloride: this compound → 4-Hydroxythiane-4-carbonyl chloride → N-substituted 4-hydroxythiane-4-carboxamide

With Coupling Agent: this compound + Amine + DCC → N-substituted 4-hydroxythiane-4-carboxamide + Dicyclohexylurea youtube.com

Table 2: Amide Formation Strategies
MethodReagentsKey FeaturesReference
Direct thermal condensationAmineRequires high temperatures to dehydrate the intermediate ammonium salt. libretexts.org
Via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. AmineTwo-step process, generally high yielding. Often requires a base to neutralize the HCl byproduct. libretexts.org
Using a Coupling AgentAmine, DCCForms a stable urea (B33335) byproduct. Milder conditions than thermal condensation. libretexts.orgyoutube.com

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as important intermediates in the synthesis of other derivatives like esters and amides. wikipedia.orgpressbooks.pub They are generally prepared by treating a carboxylic acid with a halogenating agent. chemistry.coach

Common reagents for the synthesis of acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgpressbooks.pubchemistry.coach The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. chemistry.coachlibretexts.org

For this compound, reaction with thionyl chloride would convert the carboxylic acid group into a carbonyl chloride group, yielding 4-hydroxythiane-4-carbonyl chloride.

Reaction: this compound + SOCl₂ → 4-Hydroxythiane-4-carbonyl chloride + SO₂ + HCl libretexts.org

Table 3: Reagents for Acyl Chloride Formation
ReagentByproductsReference
Thionyl chloride (SOCl₂)SO₂, HCl (gaseous) chemistry.coachlibretexts.org
Oxalyl chloride ((COCl)₂)CO, CO₂, HCl (gaseous) libretexts.org
Phosphorus trichloride (PCl₃)H₃PO₃ pressbooks.pubchemistry.coach
Phosphorus pentachloride (PCl₅)POCl₃, HCl chemistry.coach

Reduction Reactions

Carboxylic acids can be reduced to primary alcohols using strong reducing agents. chemistrysteps.com The most commonly used reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of carboxylic acids. chemistrysteps.comchemistrysteps.com

The reduction with LiAlH₄ requires an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas. chemistrysteps.comlibretexts.org Subsequently, the carboxylate is reduced to the primary alcohol. An excess of the reducing agent is necessary. chemistrysteps.comchemistrysteps.com The reaction is typically followed by an acidic workup to protonate the resulting alkoxide. chemistrysteps.com

The reduction of this compound with LiAlH₄ would yield (4-hydroxymethyl)thian-4-ol.

Reaction: this compound + LiAlH₄ (excess) followed by H₃O⁺ workup → (4-hydroxymethyl)thian-4-ol

Another reagent that can be used for the reduction of carboxylic acids is borane (B79455) (BH₃), often in the form of a borane-tetrahydrofuran (B86392) (BH₃-THF) complex. chemistrysteps.com

Table 4: Reducing Agents for Carboxylic Acids
ReagentProductNotesReference
Lithium aluminum hydride (LiAlH₄)Primary alcoholStrong, requires excess reagent and subsequent acidic workup. chemistrysteps.comchemistrysteps.comlibretexts.org
Sodium borohydride (NaBH₄)No reactionNot strong enough to reduce carboxylic acids. chemistrysteps.comchemistrysteps.com
Borane (BH₃-THF)Primary alcoholA useful alternative to LiAlH₄. chemistrysteps.com

Hydroxyl Functional Group Reactions

The reactivity of the tertiary hydroxyl group in this compound is a key aspect of its chemistry.

Oxidation Reactions

Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. quora.com

Under mild oxidizing conditions, no reaction is typically observed. However, forcing conditions with strong oxidizing agents, particularly in an acidic medium, can lead to the cleavage of carbon-carbon bonds. stackexchange.comsciencemadness.org For instance, treatment with hot, acidic potassium permanganate (B83412) would likely lead to the degradation of the molecule. The thiane (B73995) ring may be cleaved, resulting in a mixture of smaller carboxylic acids and ketones. sciencemadness.org

Table 1: Predicted Oxidation Reactions of the Hydroxyl Group

Reagent(s)Predicted Outcome
Mild Oxidants (e.g., PCC, DMP)No reaction
Strong Oxidants (e.g., KMnO₄, H₂SO₄, heat)Oxidative cleavage of C-C bonds, decomposition of the ring structure

Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is not feasible. reactory.app For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. reactory.appyoutube.com

This can be achieved by protonation of the hydroxyl group with a strong acid, which converts it into a good leaving group (H₂O). youtube.comlibretexts.org Subsequent attack by a nucleophile can then proceed, likely via an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. youtube.comlibretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., a tosylate or mesylate), which is an excellent leaving group. libretexts.orgyoutube.com This allows for substitution reactions with a wide range of nucleophiles. Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom. youtube.com

Table 2: Predicted Substitution Reactions of the Hydroxyl Group

Reagent(s)IntermediateProduct
HBrProtonated alcohol4-Bromo-thiane-4-carboxylic acid
TsCl, pyridineTosylate ester4-(Tosyloxy)-thiane-4-carboxylic acid
SOCl₂, pyridine---4-Chloro-thiane-4-carboxylic acid

Thiane Ring Transformations

The thiane ring, a cyclic thioether, offers additional sites for chemical transformations, primarily at the sulfur atom.

Oxidation of Sulfur Atom

The sulfur atom in the thiane ring is susceptible to oxidation. Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. wikipedia.orgyoutube.com The extent of oxidation can often be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.org

For example, using one equivalent of a mild oxidizing agent like hydrogen peroxide can selectively produce the corresponding sulfoxide (B87167). rsc.org Using a stronger oxidizing agent or an excess of the oxidant will typically lead to the formation of the sulfone. wikipedia.org

Table 3: Predicted Oxidation Reactions of the Thiane Sulfur Atom

Reagent(s)Predicted Product
H₂O₂ (1 equiv.)4-Hydroxy-1-oxo-thiane-4-carboxylic acid (Sulfoxide)
m-CPBA (≥2 equiv.)4-Hydroxy-1,1-dioxo-thiane-4-carboxylic acid (Sulfone)
KMnO₄4-Hydroxy-1,1-dioxo-thiane-4-carboxylic acid (Sulfone)

Ring-Opening Reactions

The thiane ring can undergo cleavage under specific reaction conditions. Desulfurization reactions, for instance, using Raney nickel, can lead to the complete removal of the sulfur atom and the opening of the ring. This would result in a linear carboxylic acid derivative.

Additionally, certain electrophilic reagents can activate the thioether for ring-opening by a nucleophile. rsc.org While less common for saturated rings like thiane compared to strained rings like thiiranes, such transformations are possible under specific conditions. nih.gov Research on the ring-opening of thiophene, an unsaturated analog, has shown that it can occur under various conditions, suggesting that the thiane ring may also be susceptible to cleavage with appropriate reagents. researchgate.netresearchgate.net

Derivatization Pathways for Enhanced Reactivity and Analysis

For analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules like this compound to increase their volatility and thermal stability. youtube.comyoutube.comyoutube.com

The primary sites for derivatization are the carboxylic acid and the hydroxyl functional groups.

Esterification: The carboxylic acid group can be converted into a more volatile ester, for example, a methyl ester, by reaction with reagents like diazomethane (B1218177) or with methanol in the presence of an acid catalyst. chromforum.org

Silylation: The hydroxyl group and the carboxylic acid group can be converted into their trimethylsilyl (B98337) (TMS) ether and TMS ester, respectively, using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comchromforum.org

These derivatization reactions reduce the polarity and increase the volatility of the compound, making it amenable to GC-MS analysis. youtube.com The choice of derivatization reagent depends on the specific analytical requirements. nih.gov

Table 4: Potential Derivatization Reactions for Analysis

Functional GroupReagent(s)DerivativePurpose
Carboxylic AcidDiazomethaneMethyl esterIncrease volatility
Hydroxyl & Carboxylic AcidBSTFA or MSTFATMS ether, TMS esterIncrease volatility and thermal stability
Carboxylic AcidBF₃/MethanolMethyl esterIncrease volatility

Hydrazide and Hydrazone Formation

The carboxylic acid functional group of this compound can undergo reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives to form the corresponding hydrazide. This reaction typically proceeds by first converting the carboxylic acid to a more reactive derivative, such as an ester, which then reacts with hydrazine hydrate (B1144303). chemmethod.comnih.gov For instance, the synthesis of hydrazides often involves the reaction of a corresponding ester with hydrazine hydrate in a suitable solvent like methanol or ethanol (B145695), sometimes with gentle heating. chemmethod.comnih.govorganic-chemistry.org The resulting 4-hydroxythiane-4-carbohydrazide is a stable intermediate.

This hydrazide can be further reacted with aldehydes or ketones to form hydrazones. wikipedia.orgchemtube3d.comkhanacademy.org Hydrazones are compounds containing the R¹R²C=N-NH₂ functional group. wikipedia.org The formation of hydrazones from hydrazides involves a condensation reaction with a carbonyl compound, often catalyzed by a small amount of acid. nih.gov This reaction is a variation of imine formation. libretexts.org The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. nih.gov The resulting hydrazones can exist as a mixture of geometric isomers. chemtube3d.com These reactions are significant in medicinal chemistry for creating diverse molecular structures. nih.gov

Table 1: Key Reactions in Hydrazide and Hydrazone Formation

Reaction StepReactantsProductKey Conditions
Hydrazide FormationThis compound ester, Hydrazine hydrate4-Hydroxythiane-4-carbohydrazideMethanol or ethanol solvent, heating may be required chemmethod.comnih.gov
Hydrazone Formation4-Hydroxythiane-4-carbohydrazide, Aldehyde or KetoneThis compound-derived hydrazoneAcid catalyst, suitable solvent nih.gov

Esterification with Fluorescent and Chromophoric Reagents

The carboxylic acid moiety of this compound can be esterified with various reagents to introduce fluorescent or chromophoric tags. This derivatization is particularly useful for enhancing detection sensitivity in analytical techniques like high-performance liquid chromatography (HPLC). nih.gov

Esterification can be achieved through several methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comiajpr.com However, for attaching sensitive fluorescent or chromophoric groups, milder methods are often preferred to avoid degradation of the labeling reagent or the analyte.

Common derivatization reagents for carboxylic acids include coumarin (B35378) analogues, alkyl halides, and diazoalkanes. nih.gov For example, fluorescent esters can be prepared by reacting the carboxylic acid with a fluorescent alkyl halide or a reagent like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate. thermofisher.com The reaction with the latter gives adducts detectable by UV absorption and fluorescence. thermofisher.com The choice of reagent and reaction conditions depends on the specific analytical requirements, such as the desired wavelength of detection and the required sensitivity. nih.gov

Table 2: Examples of Reagents for Esterification

Reagent ClassExample ReagentDetection Method
Coumarin Analogues-Fluorescence nih.gov
Alkyl HalidesFluorescent Alkyl HalidesFluorescence thermofisher.com
Diazoalkanes-UV/Fluorescence nih.gov
Naphthalimide Sulfonate Esters2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonateUV Absorption, Fluorescence thermofisher.com

Silylation (e.g., Trimethylsilylation) for Volatility Enhancement

This compound, being a polar compound with both a hydroxyl and a carboxylic acid group, is not sufficiently volatile for direct analysis by gas chromatography (GC). To overcome this, a derivatization technique called silylation is employed to increase its volatility. phenomenex.com Silylation involves replacing the active hydrogen atoms in the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group. phenomenex.comcolostate.edu

The resulting TMS derivative has a lower polarity and a higher vapor pressure, making it amenable to GC analysis. phenomenex.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.comnih.gov These reagents react with the active hydrogens to form TMS ethers and TMS esters, respectively. phenomenex.com The reactions are typically carried out in an aprotic solvent. phenomenex.com The choice of silylating reagent can depend on the specific functional groups present and their steric hindrance. phenomenex.com For instance, TMSI is effective for hydroxyl groups and carboxylic acids. phenomenex.com The developed GC methods using silylation can be validated for parameters like recovery and limits of detection and quantification. nih.gov

Table 3: Common Silylating Reagents and Their Applications

Silylating ReagentAbbreviationFunctional Groups Targeted
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyls, carboxylic acids, amines, amides phenomenex.comnih.gov
N-trimethylsilylimidazoleTMSIHydroxyls, carboxylic acids, phenols, thiols phenomenex.com
N,O-Bis(trimethylsilyl)acetamideBSANucleosides, steroids, acids colostate.edu

Carbodiimide-Mediated Derivatization (e.g., EDC, DCC)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used as coupling agents to facilitate the derivatization of the carboxylic acid group of this compound. peptide.comthermofisher.com These reagents activate the carboxyl group, allowing it to react with nucleophiles like amines to form amides or with alcohols to form esters under mild conditions. orgsyn.orgorganic-chemistry.org

The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orglibretexts.orglibretexts.org This intermediate can then be displaced by a nucleophile. In the absence of a better nucleophile, this intermediate can rearrange to a stable N-acylurea, which is a common side product. organic-chemistry.org To improve efficiency and suppress side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comthermofisher.comnih.gov These additives react with the O-acylisourea to form a more stable active ester, which then reacts cleanly with the desired nucleophile. thermofisher.comnih.gov

EDC is water-soluble, and its urea byproduct can be easily removed by aqueous workup, making it suitable for reactions in aqueous solutions. peptide.comthermofisher.com DCC, on the other hand, is insoluble in water, and its urea byproduct is also largely insoluble in many organic solvents, which can simplify purification in some cases but makes it unsuitable for solid-phase synthesis. peptide.comchemspider.com The choice between EDC and DCC often depends on the specific reaction conditions and the solubility of the reactants and products. chemspider.comresearchgate.net

Table 4: Comparison of Common Carbodiimide Coupling Agents

Coupling AgentAbbreviationKey CharacteristicsCommon Applications
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble reagent and byproduct peptide.comthermofisher.comAqueous and organic phase synthesis, bioconjugation thermofisher.com
N,N'-DicyclohexylcarbodiimideDCCWater-insoluble reagent and byproduct peptide.comOrganic phase synthesis, formation of amides and esters organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. For 4-Hydroxythiane-4-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the thiane (B73995) ring. The protons on the carbons adjacent to the sulfur atom (C2 and C6) would likely appear as complex multiplets due to their diastereotopic nature and coupling to neighboring protons. The protons on C3 and C5 would also present as multiplets. The hydroxyl and carboxylic acid protons would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The quaternary carbon (C4) bearing the hydroxyl and carboxylic acid groups would also have a characteristic chemical shift. The carbons of the thiane ring would appear in the aliphatic region, with the carbons adjacent to the sulfur atom (C2 and C6) showing a downfield shift compared to the other ring carbons due to the electronegativity of the sulfur atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2/H6 (axial)2.80 - 2.95m
H2/H6 (equatorial)2.60 - 2.75m
H3/H5 (axial)1.90 - 2.05m
H3/H5 (equatorial)2.10 - 2.25m
OH4.50 - 5.50br s
COOH12.0 - 13.0br s

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O175.0 - 180.0
C470.0 - 75.0
C2/C628.0 - 33.0
C3/C525.0 - 30.0

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the protons on C2 and C3, and between the protons on C5 and C6, confirming the connectivity within the thiane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

In modern structural elucidation, quantum-chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed to predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in a computationally modeled structure of this compound, theoretical chemical shifts can be obtained. nih.gov These predicted spectra can then be compared with the experimental data to confirm assignments and provide a higher level of confidence in the determined structure. nih.gov This approach is particularly valuable for complex molecules where spectral overlap or ambiguous correlations may exist. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For a polar molecule like this compound, soft ionization techniques are generally preferred to minimize fragmentation during the ionization process and to ensure the observation of the molecular ion.

Electrospray Ionization (ESI): ESI is a very common and effective technique for polar, non-volatile molecules. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Chemical Ionization (CI): CI is another soft ionization technique that can provide molecular weight information with less fragmentation than electron ionization.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is also suitable for non-volatile molecules and typically involves co-crystallizing the analyte with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte.

Tandem mass spectrometry (MS/MS) experiments on the parent ion of this compound would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). For this compound, characteristic fragmentation patterns would be expected:

Loss of H₂O: A neutral loss of 18 Da from the parent ion is a common fragmentation for molecules containing a hydroxyl group.

Loss of COOH: A neutral loss of 45 Da, corresponding to the carboxylic acid group, is another expected fragmentation pathway.

Ring Cleavage: The thiane ring could also undergo fragmentation, leading to characteristic sulfur-containing fragment ions. The specific fragmentation pathways would depend on the ionization method and collision energy used. For instance, cleavage of the C-S bonds or retro-Diels-Alder type reactions could be envisioned.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragmentm/z (for [M+H]⁺)Description
[M+H]⁺163.037Protonated molecule
[M+H - H₂O]⁺145.027Loss of water
[M+H - COOH]⁺118.042Loss of carboxylic acid group
[C₅H₉S]⁺101.042Fragment from ring cleavage

Fragmentation Patterns and Mechanisms

Alpha-Cleavage Mechanisms

Alpha-cleavage is a dominant fragmentation pathway for this molecule, involving the cleavage of bonds adjacent to a functional group, which helps to stabilize the resulting radical cation. dummies.comlibretexts.orgyoutube.com For this compound, there are several potential sites for alpha-cleavage:

Cleavage adjacent to the sulfur atom: As a cyclic thioether, the molecule can undergo cleavage of the carbon-carbon bonds alpha to the sulfur atom (C2-C3 and C5-C6 bonds). This type of fragmentation is common for cyclic ethers and thioethers, leading to the opening of the ring. nih.gov

Cleavage adjacent to the tertiary hydroxyl and carboxyl groups: The quaternary carbon (C4) is bonded to both a hydroxyl group and a carboxylic acid group. Cleavage of the ring bonds adjacent to this carbon (C3-C4 and C4-C5) constitutes another form of alpha-cleavage. This process is favored because it leads to the formation of stable, resonance-stabilized fragment ions. dummies.comlibretexts.org

These cleavage events result in a series of fragment ions that are diagnostic for the thiane ring structure and the substituents at the C4 position.

McLafferty Rearrangements

The McLafferty rearrangement is a well-known reaction in mass spectrometry that occurs in molecules containing a carbonyl group and an accessible gamma-hydrogen atom. chemistrylearner.comwikipedia.org The process involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation. msu.edulibretexts.org

In this compound, the carboxylic acid provides the necessary carbonyl group. The hydrogen atoms on the C2 and C6 positions of the thiane ring are gamma-hydrogens relative to the carbonyl carbon. Therefore, a McLafferty-type rearrangement is plausible. This rearrangement would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond (the C3-C4 bond or C5-C4 bond) within the ring. This can produce a characteristic fragment ion, such as the one observed at m/z 60 for some linear carboxylic acids. youtube.com

Characteristic Neutral Losses

The mass spectrum of this compound is also characterized by the loss of small, stable neutral molecules. These neutral loss events are highly indicative of the specific functional groups present:

Loss of Water (H₂O): The presence of a tertiary hydroxyl group makes the elimination of a water molecule (18 Da) a very favorable process. libretexts.orgyoutube.com This often results in a prominent [M-18]⁺ peak in the mass spectrum.

Loss of Carboxyl Group (COOH or CO₂): Carboxylic acids are known to fragment via the loss of the entire carboxyl radical (•COOH, 45 Da) or through the loss of carbon dioxide (CO₂, 44 Da) following a rearrangement. libretexts.orgnih.gov These losses are diagnostic for the carboxylic acid moiety.

Combined Losses: Sequential losses, such as the elimination of both water and carbon dioxide ([M-H₂O-CO₂]⁺), can also be observed, providing further structural confirmation.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS provides a highly accurate mass measurement, typically to four or more decimal places.

For this compound, the molecular formula is C₅H₈O₃S. Its theoretical monoisotopic mass can be calculated with high precision. By comparing this theoretical exact mass to the experimentally measured mass from an HRMS instrument, the elemental formula can be confirmed. This high-resolution capability allows differentiation between compounds that may have the same nominal mass but different elemental formulas, thereby eliminating ambiguity in identification.

Isotopic Pattern Analysis for Derivatized Analogues

Isotopic pattern analysis provides another layer of structural confirmation, particularly for sulfur-containing compounds and their derivatives. Sulfur has a characteristic isotopic signature, with the most abundant isotope being ³²S (95.0% abundance) and a significant natural abundance of the ³⁴S isotope (4.22%). scielo.brwhitman.edu This results in a distinct M+2 peak in the mass spectrum that is larger than what would be expected from ¹³C contributions alone, serving as an indicator for the presence of a sulfur atom. whitman.edu

Furthermore, derivatization of the carboxylic acid group, for instance by converting it into a methyl ester, can be combined with isotopic labeling for more detailed analysis. Using an isotopically labeled derivatizing agent (e.g., containing ¹³C or ²H) introduces a predictable mass shift and a unique isotopic cluster in the mass spectrum of the resulting derivative. This technique is invaluable for confirming the presence and number of carboxylic acid groups in a molecule and is widely used in metabolomics for accurate quantification. caltech.edunih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid state. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the atomic arrangement can be constructed.

For this compound, an X-ray crystal structure analysis would reveal:

The precise bond lengths and angles within the molecule.

The conformation of the six-membered thiane ring, which is expected to adopt a chair conformation.

The spatial orientation (axial or equatorial) of the hydroxyl and carboxylic acid substituents at the C4 position.

The supramolecular assembly in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds. The presence of both a hydroxyl (donor and acceptor) and a carboxylic acid group (donor and acceptor) suggests that extensive hydrogen bonding networks are likely to be a defining feature of its solid-state structure. researchgate.netmdpi.comnih.gov

While a specific crystal structure for this compound is not detailed here, the technique's application to similar heterocyclic and carboxylic acid-containing molecules demonstrates its power in providing unambiguous structural proof. mdpi.comresearchgate.net

Compound Names

Compound Name
This compound
Water
Carbon dioxide
Carbon monoxide

Mass Spectrometry Fragmentation Data

Fragmentation Type Description Probable Neutral Loss (Da) Characteristic Fragments
Alpha-Cleavage Cleavage of bonds adjacent to the sulfur atom or the C4 substituents, leading to ring-opening. - Varies based on cleavage site
McLafferty Rearrangement Rearrangement involving the carboxylic acid's carbonyl group and a gamma-hydrogen from the thiane ring. Alkene (e.g., C₂H₄) Enol radical cation
Neutral Loss Elimination of small, stable molecules from the parent ion. 18 (H₂O) [M-H₂O]⁺
Neutral Loss Elimination of small, stable molecules from the parent ion. 44 (CO₂) [M-CO₂]⁺
Neutral Loss Elimination of small, stable molecules from the parent ion. 45 (•COOH) [M-COOH]⁺

Theoretical and Computational Studies of 4 Hydroxythiane 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of molecules at the electronic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and energetics of molecular systems. mdpi.com By approximating the many-electron Schrödinger equation, DFT provides valuable insights into molecular geometry, orbital energies, and reactivity descriptors. Functionals like B3LYP and M06-2X, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed to balance computational cost and accuracy. researchgate.netrsc.orgmdpi.com

For 4-Hydroxythiane-4-carboxylic acid, DFT calculations would optimize the molecular geometry, revealing key bond lengths and angles. A critical aspect of this analysis is the study of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

Based on studies of similar sulfur-containing heterocycles and carboxylic acids, the following electronic properties can be anticipated. researchgate.netmdpi.com

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Compounds

Parameter Predicted Value (eV) Significance
EHOMO ~ -7.0 to -6.5 Indicates electron-donating capability, likely localized on the sulfur and oxygen atoms.
ELUMO ~ -1.0 to -0.5 Indicates electron-accepting capability, likely associated with the carboxylic acid group.

Note: These values are estimations based on data from analogous compounds and would require specific calculations for verification.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of transition states. For a molecule like this compound, several reactions could be of interest, such as esterification, decarboxylation, or oxidation of the sulfur atom.

The computational process involves:

Reactant and Product Optimization: The geometries of the starting materials and products are fully optimized to find their lowest energy states.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This point represents the transition state, the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, whereas a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a Fischer esterification reaction, DFT could model the protonation of the carbonyl oxygen, the nucleophilic attack by an alcohol, the subsequent proton transfers, and the final elimination of water, providing activation energies for each step. nih.gov

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes this compound a prime candidate for forming strong and directional intermolecular interactions, particularly hydrogen bonds. These interactions govern the molecule's physical properties and its crystal packing. Computational studies, often combined with crystallographic data, can quantify the strength and nature of these bonds. mdpi.comnih.gov

The primary hydrogen bonds expected are:

Carboxylic Acid Dimer: A strong, cyclic R²₂(8) synthon where two carboxylic acid groups form a hydrogen-bonded dimer. This is a very common motif in carboxylic acids. mdpi.com

Alcohol-Carboxyl Bond: The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring carboxylic acid. mdpi.com

Carboxyl-Alcohol Bond: The carboxylic acid proton can bond to the oxygen of a neighboring hydroxyl group. mdpi.com

Table 2: Potential Intermolecular Hydrogen Bonds in Crystalline this compound

Donor Group Acceptor Group Description
Carboxylic Acid (-COOH) Carboxylic Acid (C=O) Forms a classic cyclic dimer motif.
Hydroxyl (-OH) Carboxylic Acid (C=O) Links molecules into chains or more complex networks.
Carboxylic Acid (-COOH) Hydroxyl (-OH) An alternative linkage that contributes to the supramolecular structure.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data (like FT-IR and NMR) to confirm molecular structures. mdpi.com After optimizing the molecular geometry, a frequency calculation yields the theoretical vibrational spectrum.

For this compound, key predicted vibrational frequencies would include:

O-H Stretching: A broad band is expected for the carboxylic acid O-H, typically in the 3300-2500 cm⁻¹ range, due to strong hydrogen bonding. The alcoholic O-H stretch would appear in a similar or slightly higher region (~3500-3200 cm⁻¹).

C=O Stretching: A strong, sharp absorption for the carbonyl group of the carboxylic acid, typically predicted around 1750-1700 cm⁻¹. chemrxiv.org

C-S Stretching: Vibrations involving the carbon-sulfur bonds within the thiane (B73995) ring would be expected at lower frequencies.

Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated and are valuable for assigning experimental spectra. Comparing calculated and experimental spectra is a powerful method for structural elucidation. mdpi.com

Table 3: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber Range (cm⁻¹) Expected Intensity
O-H Stretch (Alcohol) 3500 - 3200 Medium, Sharp
O-H Stretch (Carboxylic Acid) 3300 - 2500 Strong, Broad
C-H Stretch (Aliphatic) 3000 - 2850 Medium
C=O Stretch (Carboxylic Acid) 1750 - 1700 Strong, Sharp
C-O Stretch 1300 - 1200 Medium

Note: These are general ranges; precise values depend on the computational method and the specific molecular environment (e.g., hydrogen bonding).

The acid dissociation constant (pKa) is a fundamental property of a carboxylic acid. DFT methods can predict pKa values with considerable accuracy, which is crucial for understanding a molecule's behavior in a biological or chemical system. nih.gov The prediction relies on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

Common approaches involve a thermodynamic cycle:

Calculate the gas-phase free energies of the protonated (HA) and deprotonated (A⁻) species.

Calculate the solvation free energies for HA, A⁻, and the proton (H⁺) using a continuum solvation model like the Solvation Model based on Density (SMD). nih.gov

Combine these values to get the free energy of reaction in solution and, subsequently, the pKa.

Different theoretical schemes, such as direct, vertical, and adiabatic approaches, can be used, with the adiabatic scheme (where both gas and solution phase geometries are optimized) often yielding the most accurate results. nih.gov The choice of DFT functional (e.g., CAM-B3LYP, M06-2X, B3LYP) and basis set can significantly impact the predicted pKa, with errors often within 0.5-1.5 pKa units of experimental values. nih.govmdpi.com Including explicit water molecules in the calculation can sometimes improve accuracy for molecules with strong local interactions with the solvent. nih.gov

Table 4: Illustrative pKa Prediction for this compound Using Different DFT Functionals

DFT Functional Basis Set Solvation Model Predicted pKa
CAM-B3LYP 6-311+G(d,p) SMD 4.35
B3LYP 6-311+G(d,p) SMD 4.50

Note: These are hypothetical values to illustrate the variation between common high-level methods. The actual pKa would need to be calculated specifically.

Molecular Dynamics (MD) Simulations

While quantum calculations examine static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system.

MD simulations can be used to:

Explore Conformational Space: The thiane ring can exist in different conformations (e.g., chair, boat). MD can explore the energy landscape and determine the relative populations of these conformers in solution.

Analyze Solvation Structure: Simulations can reveal how water molecules arrange themselves around the solute, particularly around the polar hydroxyl and carboxylic acid groups, and quantify the dynamics of the hydrogen bond network.

Study Dynamic Processes: MD can be used to observe how the molecule interacts with other solutes or surfaces, providing a picture of its behavior in a complex environment.

Combining DFT with MD, as seen in QM/MM (Quantum Mechanics/Molecular Mechanics) methods or in post-analysis of MD trajectories, offers a powerful approach to understanding both the electronic structure and the dynamic behavior of this compound in realistic conditions. chemrxiv.org

Conformational Analysis and Flexibility

Conformational analysis is a cornerstone of understanding the three-dimensional structure and, consequently, the physical and biological properties of a molecule. lumenlearning.comchemistrysteps.com For cyclic systems like the thiane ring in this compound, this analysis is particularly crucial. The thiane ring, analogous to cyclohexane (B81311), is expected to adopt a chair conformation as its most stable arrangement to minimize angle and torsional strain. pressbooks.pub

In this chair conformation, substituents can occupy either axial or equatorial positions. The interconversion between two chair forms, known as ring flipping, leads to the exchange of these positions. For a substituted thiane, the equilibrium between these two chair conformers is determined by the steric demands of the substituents. Generally, conformations that place bulky substituents in the more spacious equatorial position are energetically favored to avoid 1,3-diaxial interactions, which are a form of steric strain. libretexts.org

In the case of this compound, both the hydroxyl (-OH) and carboxylic acid (-COOH) groups are at the same carbon atom. This disubstitution pattern means that in one chair conformer, one group will be axial and the other equatorial, and upon ring flipping, their positions will be inverted. The relative stability of these two conformers would depend on the steric bulk of the hydroxyl versus the carboxylic acid group. While specific A-values (a measure of the energy difference between the axial and equatorial conformer for a given substituent) for a thiane ring are not readily found in the literature, the principles derived from cyclohexane are applicable.

Table 1: A-Values for Common Substituents on a Cyclohexane Ring This table provides a general reference for the steric preference of various functional groups for the equatorial position. Higher A-values indicate a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-OH0.94
-COOH1.41
-CH31.74
-C(CH3)3>4.5

Data illustrating the general principles of conformational analysis.

Based on these general principles, the carboxylic acid group is sterically more demanding than the hydroxyl group, suggesting that the conformer with the carboxylic acid group in the equatorial position would be more stable. However, intramolecular hydrogen bonding between the axial hydroxyl and the equatorial carboxylic acid (or vice versa) could play a significant role in stabilizing certain conformations. Detailed quantum mechanical calculations would be required to definitively determine the conformational preferences and the energy barriers for the interconversion of this compound. To date, such specific computational studies for this compound are not prominent in publicly accessible scientific literature.

Solvent Effects and Solvation Dynamics

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. nih.gov Solvent effects are broadly categorized into non-specific interactions (like those arising from the solvent's dielectric constant) and specific interactions (such as hydrogen bonding). researchgate.net For a polar molecule like this compound, with its hydroxyl and carboxylic acid functionalities, solvent interactions are expected to be pronounced.

In polar solvents, the charge distribution within the molecule can be stabilized, which may affect its conformational equilibrium. scielo.br For instance, a polar protic solvent could form hydrogen bonds with both the hydroxyl and carboxylic acid groups, potentially altering the intramolecular hydrogen bonding pattern and thus the preferred conformation. The dielectric constant of the solvent is a key parameter in understanding these effects.

Table 2: Dielectric Constants of Common Solvents This table illustrates the range of polarities for some common laboratory solvents.

SolventDielectric Constant (ε) at 20°C
Water80.1
Dimethyl sulfoxide (B87167) (DMSO)46.7
Methanol (B129727)32.7
Acetone20.7
Dichloromethane9.1
Diethyl ether4.3
Hexane1.9

General data to illustrate solvent properties. researchgate.net

Computational studies on other heterocyclic compounds, such as thiazine (B8601807) derivatives, have shown that increasing solvent polarity can lead to changes in molecular geometry and electronic properties like the HOMO-LUMO gap. scielo.br Solvation dynamics, which describe the time-dependent response of solvent molecules to a change in the solute's electronic state, can be studied using time-dependent computational methods. These studies are critical for understanding photochemical processes and reaction kinetics in solution.

While the general principles of solvent effects are well-established, specific computational studies detailing the solvation dynamics and the precise influence of different solvents on the conformational landscape of this compound have not been identified in the reviewed literature.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein receptor. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity.

For this compound, molecular docking studies could be employed to explore its potential as an inhibitor or modulator of various enzymes or receptors. The thiane ring provides a scaffold, while the hydroxyl and carboxylic acid groups offer potential hydrogen bond donor and acceptor sites, which are crucial for molecular recognition.

Docking studies on related sulfur-containing heterocycles have demonstrated their potential to interact with various biological targets. For example, thiazole (B1198619) and thiazine derivatives have been modeled to understand their binding to targets like phospholipase A2 and cytochrome P450, respectively. nih.govresearchgate.net These studies help in rationalizing the structure-activity relationships and in designing more potent analogs.

A typical molecular docking workflow would involve:

Obtaining the three-dimensional structure of the target protein, often from a public database like the Protein Data Bank.

Preparing the structure of this compound, including generating its likely low-energy conformations.

Defining the binding site on the protein.

Running the docking algorithm to predict binding poses.

Analyzing the top-ranked poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Despite the utility of this approach, a review of the scientific literature did not reveal any specific molecular docking studies that have been published for this compound.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics encompasses the use of computational methods to analyze large datasets of chemical compounds. One of the most powerful tools in this field is the Quantitative Structure-Activity Relationship (QSAR) methodology. researchgate.net QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified using molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.

A general workflow for a QSAR study includes:

Assembling a dataset of compounds with known biological activities.

Calculating a wide range of molecular descriptors for each compound.

Selecting the most relevant descriptors that correlate with the biological activity.

Generating a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms).

Validating the model to ensure its predictive power.

QSAR studies have been successfully applied to various classes of sulfur-containing heterocycles to guide the design of new compounds with enhanced activities, such as anticancer agents. researchgate.netnih.gov These studies can identify key structural features that are either beneficial or detrimental to the desired biological effect.

For this compound, a QSAR study would require a dataset of related thiane derivatives with measured biological activity against a specific target. The model could then be used to predict the activity of new, unsynthesized derivatives and to understand the structural requirements for activity. However, no specific QSAR models for this compound or a closely related series of compounds were found in the surveyed literature.

Applications As Building Blocks and Precursors in Advanced Synthesis

Role in Organic Synthesis and Functional Material Precursors

Carboxylic acids are a cornerstone of organic synthesis, serving as precursors for a wide array of other functional groups. Their ability to be converted into esters, amides, acyl halides, and other derivatives makes them fundamental building blocks. The presence of the sulfur-containing thiane (B73995) ring and a hydroxyl group in 4-Hydroxythiane-4-carboxylic acid adds further dimensions to its synthetic potential.

A molecular scaffold is a core structure upon which other chemical moieties can be built. The thiane ring of this compound provides a non-planar, sp³-rich framework, which is increasingly sought after in modern drug discovery to explore new chemical space beyond flat, aromatic structures. The dual functionality of the hydroxyl and carboxylic acid groups allows for orthogonal chemical modifications, enabling the construction of intricate three-dimensional molecules. For instance, the carboxylic acid can be transformed into an amide via coupling reactions, while the hydroxyl group can be used for etherification or esterification, leading to diverse and complex molecular architectures.

In multistep synthesis, a stable yet reactive intermediate is crucial for building a target molecule piece by piece. This compound can serve as such an intermediate. For example, the carboxylic acid can be reduced to a primary alcohol, yielding a diol on the thiane scaffold. Alternatively, the hydroxyl group could be eliminated to introduce a double bond, providing a substrate for various addition reactions. The sulfur atom in the thiane ring can also be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties and conformation of the ring, thereby influencing the reactivity and biological activity of its derivatives.

Utility in Medicinal Chemistry

The carboxylic acid group is a common feature in many marketed drugs, valued for its ability to form strong interactions with biological targets. Heterocyclic scaffolds, particularly those containing sulfur, are also prevalent in pharmaceuticals.

The development of new drugs often relies on the use of novel scaffolds to generate libraries of compounds for screening. This compound represents a "privileged scaffold," meaning its core structure is likely to bind to various biological targets. By modifying the carboxylic acid and hydroxyl groups, medicinal chemists can synthesize a library of analogues. For example, the carboxylic acid can be replaced with bioisosteres like tetrazoles or hydroxamic acids to modulate properties such as acidity, membrane permeability, and metabolic stability.

Examples of Carboxylic Acid Bioisosteres

Bioisostere Key Feature Potential Advantage
Tetrazole Planar, acidic ring Improved metabolic stability
Hydroxamic Acid Metal-chelating group Can interact with metalloenzymes
Acylsulfonamide Strongly acidic Mimics carboxylate interactions

This table is interactive. Users can sort and filter the data.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. While no specific SAR studies for this compound derivatives are publicly available, a hypothetical SAR campaign would involve systematic modifications. Key areas for modification would include:

The Carboxylic Acid: Converting it to various esters and amides to probe interactions with the target protein.

The Hydroxyl Group: Alkylating or acylating the hydroxyl group to explore the impact of steric bulk and hydrogen bonding capacity.

The Thiane Ring: Oxidizing the sulfur atom or introducing substituents on the ring carbons to alter the scaffold's shape and polarity.

These modifications would generate a set of related compounds whose biological activities could be compared to establish a clear SAR, guiding the design of more potent and selective drug candidates.

Coordination Chemistry and Metal Complexation

The formation of coordination compounds between metal ions and organic ligands is vital in areas ranging from catalysis to bioinorganic chemistry. Carboxylic acids are excellent ligands for metal ions, typically binding through the carboxylate oxygen atoms. The presence of the additional hydroxyl group in this compound allows it to act as a bidentate chelating agent, binding a metal ion through both the carboxylate and the hydroxyl oxygens. This chelation can form a stable five- or six-membered ring with the metal center, enhancing the stability of the resulting complex.

The sulfur atom in the thiane ring could also potentially coordinate with soft metal ions. While research on the specific metal complexes of this compound is not readily found, studies on analogous hydroxy-carboxylic acids demonstrate their versatile coordination behavior with a wide range of metals, including Fe(III), Al(III), Cu(II), and Zn(II). The resulting coordination polymers or discrete complexes can exhibit interesting structural, magnetic, and catalytic properties.

Ligand Design and Synthesis

The synthesis of novel ligands is a cornerstone of coordination chemistry, enabling the development of new catalysts, materials, and therapeutic agents. In principle, this compound could serve as a valuable scaffold for ligand design. The carboxylic acid functional group is a common anchor for coordination to metal centers, and its reactivity allows for the formation of amides, esters, and other derivatives. These modifications could be used to introduce additional donor atoms or to tune the steric and electronic properties of the resulting ligand.

Similarly, the hydroxyl group can be functionalized, for instance, through etherification or esterification, to build more elaborate ligand structures. The sulfur atom in the thiane ring also presents a potential coordination site, which could lead to the formation of ligands with interesting chelating properties.

Despite these theoretical possibilities, a thorough review of scientific databases does not yield specific examples of ligands that have been synthesized from this compound. Research in this area appears to be nascent or unpublished.

Investigation of Coordination Modes and Geometry

The geometry of metal complexes is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligands. The bifunctional nature of this compound, containing both a carboxylate and a hydroxyl group, suggests the potential for various coordination modes. It could act as a bidentate ligand, coordinating to a metal center through both the carboxylate oxygen and the hydroxyl oxygen, forming a stable chelate ring.

Alternatively, it could function as a bridging ligand, with the carboxylate group coordinating to one metal center and the hydroxyl group to another, leading to the formation of polynuclear complexes or coordination polymers. The sulfur atom of the thiane ring could also participate in coordination, although this is generally less common for thioethers compared to thiolates.

Biological Activity and Mechanistic Insights in Isolated Systems

Enzyme Inhibition Studies (In Vitro)

There is currently no publicly available scientific literature detailing the in vitro enzyme inhibition properties of 4-Hydroxythiane-4-carboxylic acid.

No data is available regarding the kinetic analysis of enzyme inhibition by this compound.

There is no information available on the mechanistic details of how this compound might interact with any enzyme.

Receptor Binding Profiling in Isolated Biological Systems

No studies have been published that profile the binding of this compound to any biological receptors.

Biochemical Pathway Modulation (In Vitro)

There is no available research on the modulation of any biochemical pathways by this compound in vitro.

Structure-Activity Relationship (SAR) Derivation

Due to the lack of biological activity data, no structure-activity relationship studies have been conducted or reported for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxythiane-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : A robust approach involves coupling Boc-protected intermediates with appropriate amines using EDCI/HOBt as coupling agents in dichloromethane (CH₂Cl₂), followed by deprotection with TFA . Reaction time (6–15 hours) and solvent choice (polar aprotic solvents) critically affect yield. For example, substituting CH₂Cl₂ with DMF may enhance solubility but risks side reactions. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) is essential to isolate high-purity products (>95%) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Analytical Workflow :

  • 1H NMR : Compare chemical shifts (δ) of key protons (e.g., hydroxyl, thiane ring protons) to published analogs. For instance, thiazolidine-4-carboxylic acid derivatives show characteristic δ 4.2–4.8 ppm for the C4 proton .
  • Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS). Discrepancies >2 ppm suggest impurities or incorrect functionalization .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Q. What are the stability considerations for handling this compound in aqueous environments?

  • Key Factors :

  • pH Sensitivity : The carboxylic acid group is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions. Stabilize solutions near pH 6–7 using phosphate buffers .
  • Light/Temperature : Store lyophilized samples at –20°C in amber vials to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Troubleshooting Framework :

  • Isomerization Check : Use NOESY NMR to confirm stereochemistry (e.g., cis vs. trans configurations in the thiane ring) .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C vs. –40°C) can reveal conformational flexibility causing signal broadening .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Hydroxycyclohexanecarboxylic acid, δ 1.5–2.5 ppm for cyclohexane protons) to identify anomalies .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • SAR Strategy :

  • Functional Group Variation : Modify the hydroxyl or carboxylic acid group (e.g., esterification, amidation) to assess bioavailability and target binding .
  • Bioisosteric Replacement : Substitute the thiane sulfur with oxygen (oxane) or nitrogen (azetidine) to evaluate ring electronegativity effects on activity .
  • Dose-Response Assays : Use cell-based models (e.g., IC₅₀ determination) to correlate structural changes with potency .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Optimization Parameters :

  • Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC/DMAP) to reduce racemization in chiral intermediates .
  • Solvent Efficiency : Evaluate greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
  • Flow Chemistry : Implement continuous flow systems to enhance reproducibility and reduce reaction times .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • In Silico Workflow :

  • Molecular Dynamics (MD) : Simulate solvation effects and partition coefficients (logP) using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate pKa values and electron density maps (e.g., via Gaussian 16) to predict reactivity .
  • QSAR Modeling : Train models on datasets of bicyclic carboxylic acids to forecast ADMET profiles .

Data Contradiction Analysis

  • Case Study : Conflicting solubility data (e.g., aqueous vs. DMSO solubility) may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .
  • Mitigation : Standardize solvent systems and temperature during measurements. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxythiane-4-carboxylic acid
Reactant of Route 2
4-Hydroxythiane-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.